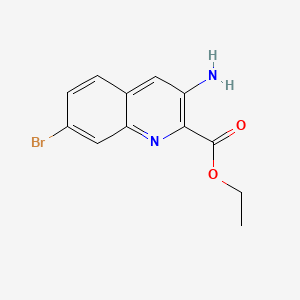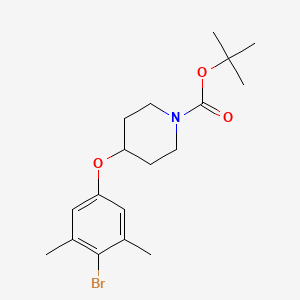
Ethyl 3-amino-7-bromoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-7-bromoquinoline-2-carboxylate is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an ethyl ester functional group and an amino group .
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 3-amino-7-bromoquinoline-2-carboxylate are not detailed in the available literature .
Physical And Chemical Properties Analysis
Ethyl 3-amino-7-bromoquinoline-2-carboxylate has a molecular weight of 295.14 . It is a solid at room temperature . The compound’s InChI Key is UHKVUBKBFDPSDM-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Anticancer Compounds
Research has focused on synthesizing derivatives of quinoline carboxylates for evaluating their anticancer activities. For example, the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives explored their effectiveness against breast cancer cell lines, showing significant anticancer activity in some compounds compared to a reference compound, Dox, indicating their potential in cancer treatment (Gaber et al., 2021).
Antibacterial Agents
Quinoline-3-carboxylates have been investigated for their antibacterial properties. A study synthesized ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones and evaluated their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. The compounds exhibited moderate antibacterial activity, suggesting their potential as antibacterial agents (Krishnakumar et al., 2012).
Heterocyclic Synthons for Drug Discovery
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, has been used as a versatile synthon for preparing novel perianellated tetracyclic heteroaromatics. These compounds have potential applications in drug discovery due to their unique structural features (Mekheimer et al., 2005).
Antimicrobial and Antitubercular Activities
Compounds synthesized from halomethylquinoline building blocks, including those related to ethyl 3-amino-7-bromoquinoline-2-carboxylate, have been screened for antimicrobial and antitubercular activities. Some of these compounds showed significant activity, comparable with reference drugs, highlighting their potential as leads for developing new antimicrobial and antitubercular agents (Li et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-7-bromoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVUBKBFDPSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719243 |
Source


|
| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260807-99-5 |
Source


|
| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)







